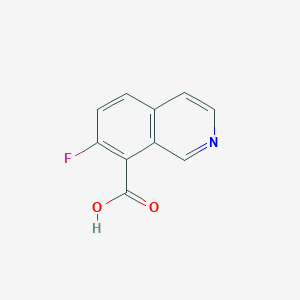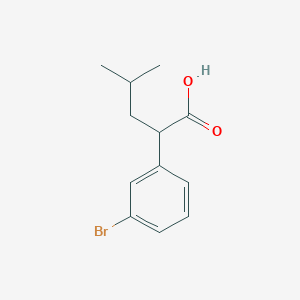
Ácido 2-(3-bromofenil)-4-metilpentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Bromophenyl)-4-methylpentanoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of phenylacetic acid containing a bromine atom .
Synthesis Analysis
The synthesis of “2-(3-Bromophenyl)-4-methylpentanoic acid” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromophenyl)-4-methylpentanoic acid” have not been thoroughly investigated .Aplicaciones Científicas De Investigación
- Función del ácido 2-(3-bromofenil)-4-metilpentanoico: Este compuesto sirve como un reactivo organoboro en reacciones de acoplamiento SM. Su estabilidad, facilidad de preparación y respeto al medio ambiente contribuyen a su popularidad .
- Aplicación: El ácido 2-(3-bromofenil)-4-metilpentanoico se utiliza en la síntesis y caracterización de ftalocianinas monoisoméricas 1,8,15,22-sustituidas y díadas de ftalocianina-fullereno .
Acoplamiento de Suzuki–Miyaura
Síntesis de Ftalocianina
Inhibición de la Quinasa Aurora A
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their esters, which this compound may be related to, are involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that boronic acids and their esters, which this compound may be related to, can catalyze the formation of amide bonds from amines and carboxylic acids .
Action Environment
It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This suggests that the aqueous environment could influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNLSQASZHIGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
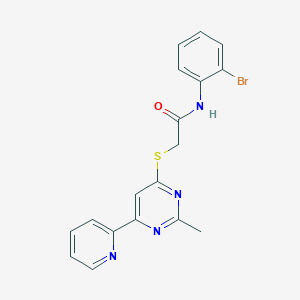
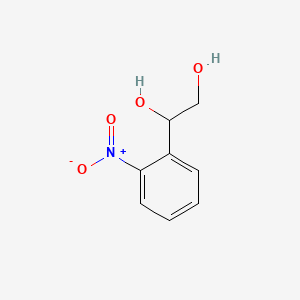
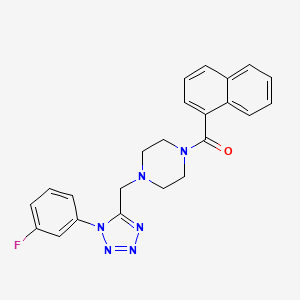
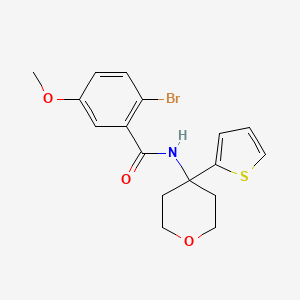
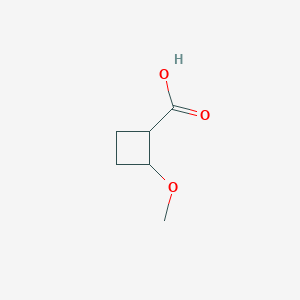
![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)
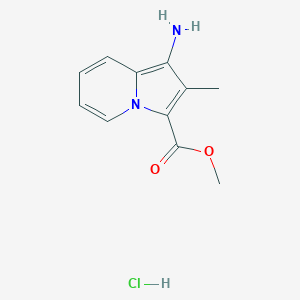
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)
![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)

![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)
![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)
